molecular formula C9H10ClNO2 B14076511 3-Chloro-5-(dimethylamino)benzoic acid CAS No. 157383-65-8

3-Chloro-5-(dimethylamino)benzoic acid

Cat. No.: B14076511
CAS No.: 157383-65-8
M. Wt: 199.63 g/mol
InChI Key: QFLRQTBKBICQET-UHFFFAOYSA-N
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Description

3-Chloro-5-(dimethylamino)benzoic acid is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position and a dimethylamino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(dimethylamino)benzoic acid typically involves the chlorination of 5-(dimethylamino)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the aromatic ring in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(dimethylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Chloro-5-(dimethylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(dimethylamino)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the chlorine atom can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the compound’s effects on molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(dimethylamino)benzoic acid
  • 3-Chloro-6-(dimethylamino)benzoic acid
  • 4-Chloro-5-(dimethylamino)benzoic acid

Comparison

Compared to its analogs, 3-Chloro-5-(dimethylamino)benzoic acid has a unique substitution pattern that can influence its reactivity and interactions. The position of the chlorine and dimethylamino groups can affect the compound’s electronic properties, steric hindrance, and overall stability. These differences make this compound a distinct and valuable compound for various applications.

Properties

CAS No.

157383-65-8

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

3-chloro-5-(dimethylamino)benzoic acid

InChI

InChI=1S/C9H10ClNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13)

InChI Key

QFLRQTBKBICQET-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(=O)O)Cl

Origin of Product

United States

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